![molecular formula C10H9F2NO B1444741 Azetidin-1-yl-(2,4-difluorophenyl)methanone CAS No. 955885-22-0](/img/structure/B1444741.png)
Azetidin-1-yl-(2,4-difluorophenyl)methanone
Overview
Description
Azetidin-1-yl-(2,4-difluorophenyl)methanone, commonly known as DFPM, is a small molecule that has been studied for its potential applications in scientific research. It is a versatile compound that has been used in a variety of experiments, including those involving biochemical and physiological effects.
Scientific Research Applications
Neuropathic and Inflammatory Pain Management
Azetidin-1-yl-(2,4-difluorophenyl)methanone: is a potent inhibitor of monoacylglycerol lipase (MAGL), a key enzyme involved in the endocannabinoid signaling pathway . By inhibiting MAGL, this compound can increase levels of 2-arachidonoylglycerol (2-AG), an endogenous cannabinoid receptor agonist, which plays a significant role in modulating pain. This has been demonstrated to have antinociceptive effects in rat models of neuropathic and inflammatory pain .
Enhancement of Endocannabinoid Signaling
The inhibition of MAGL by Azetidin-1-yl-(2,4-difluorophenyl)methanone leads to an elevation of 2-AG levels in the hippocampus. This enhancement of endocannabinoid signaling could have therapeutic potential in various neurological disorders where endocannabinoid signaling is dysregulated .
Potential Treatment for Sleep Disorders
Research indicates that Azetidin-1-yl-(2,4-difluorophenyl)methanone can prolong wakefulness in rats, suggesting a potential application in the treatment of sleep disorders such as narcolepsy or excessive daytime sleepiness .
Drug Discovery and Translational Medicine
As a selective and reversible MAGL inhibitor, Azetidin-1-yl-(2,4-difluorophenyl)methanone represents a valuable tool in drug discovery. Its pharmacological profile can aid in the development of new therapeutic agents targeting the endocannabinoid system for various medical conditions .
Research on Cannabinoid Receptors
This compound’s ability to modulate 2-AG levels makes it a useful agent for studying the physiological and pathological roles of cannabinoid receptors CB1 and CB2, which are implicated in a wide range of biological processes .
Exploration of Anti-Inflammatory Properties
Given the role of the endocannabinoid system in inflammation, Azetidin-1-yl-(2,4-difluorophenyl)methanone could be used to explore anti-inflammatory properties and mechanisms, potentially leading to new treatments for chronic inflammatory diseases .
Mechanism of Action
Target of Action
The primary target of Azetidin-1-yl-(2,4-difluorophenyl)methanone is the serine hydrolase monoacylglycerol lipase (MAGL) . This enzyme is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol .
Mode of Action
Azetidin-1-yl-(2,4-difluorophenyl)methanone inhibits MAGL in a competitive mode with respect to the 2-AG substrate . This inhibition leads to an elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors CB1 and CB2 .
Biochemical Pathways
The inhibition of 2-AG degradation by Azetidin-1-yl-(2,4-difluorophenyl)methanone affects the endocannabinoid system. This system plays a crucial role in various physiological processes, including mood regulation, appetite, pain sensation, and inflammation .
Pharmacokinetics
It is known that the compound binds to magl in a time- and dose-dependent manner .
Result of Action
The action of Azetidin-1-yl-(2,4-difluorophenyl)methanone leads to significant increases in 2-AG and norepinephrine levels . It also exhibits antinociceptive efficacy in models of inflammatory and neuropathic pain .
Action Environment
It is known that the compound’s effects can vary depending on the dosage .
properties
IUPAC Name |
azetidin-1-yl-(2,4-difluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c11-7-2-3-8(9(12)6-7)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUWUKOKDKHRSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(2,4-difluorophenyl)methanone |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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